(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Anticancer drug discovery Platinum-based chemotherapy Imidazole ligands

This building block offers enhanced solubility and thermal stability (bp 312.4°C) as a dihydrochloride salt vs. free base. The N-methyl group modulates electron density for precise ligand design in Pt(II) complexes, achieving 4.2× higher cytotoxicity than bipyridine analogs. Ideal for aqueous metal coordination and high-temp coupling reactions.

Molecular Formula C5H11Cl2N3
Molecular Weight 184.06 g/mol
CAS No. 53332-67-5
Cat. No. B1314894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
CAS53332-67-5
Molecular FormulaC5H11Cl2N3
Molecular Weight184.06 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CN.Cl.Cl
InChIInChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H
InChIKeyVOJQTCGJLJPNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5) – A Technical Primer for Procurement


(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a heterocyclic building block featuring a 1-methylimidazole core with an aminomethyl substituent at the 2-position, stabilized as a dihydrochloride salt. The free base (CAS 124312-73-8) has a molecular weight of 111.15 g/mol, while the dihydrochloride salt (C5H11Cl2N3) has a molecular weight of 184.07 g/mol . The compound exhibits a boiling point of 312.4°C at 760 mmHg and is typically supplied as a white to off-white crystalline solid with high purity (≥95%) for research applications . Its primary utility lies in ligand design for coordination chemistry, as a precursor to biologically active molecules, and as a versatile intermediate in pharmaceutical synthesis .

Why Generic Imidazole Amines Cannot Substitute for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride


Substituting (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride with a seemingly similar imidazole amine (e.g., unsubstituted 2-(aminomethyl)imidazole or a different salt form) introduces measurable changes in physicochemical properties, reactivity, and biological performance. The N-methyl group on the imidazole ring alters electron density and sterics, directly influencing coordination geometry and ligand field strength in metal complexes [1]. The dihydrochloride salt form provides enhanced water solubility and improved thermal stability compared to the free base (boiling point 312.4°C vs. 255.1°C) , which is critical for aqueous reactions and high-temperature synthetic protocols. Most critically, Pt(II) complexes of the N-methyl-substituted ligand exhibit significantly different cytotoxic profiles compared to analogs bearing unsubstituted imidazole or bipyridine ligands, demonstrating that subtle structural modifications translate into profound biological divergence [1]. Therefore, direct substitution without quantitative revalidation of key performance metrics is not scientifically justified.

Quantitative Differentiation Evidence for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride vs. Closest Analogs


Pt(II) Complex of (1-Methyl-1H-imidazol-2-yl)methanamine (Pt-4a) Exhibits 4.2-Fold Higher Cytotoxicity than [Pt(bpy)Cl₂] and Comparable Potency to Cisplatin in NCI-H460 Lung Cancer Cells

The Pt(II) complex Pt-4a, formed with (1-methyl-1H-imidazol-2-yl)methanamine as a ligand, demonstrated an EC₅₀ of 172.7 µM against NCI-H460 non-small-cell lung cancer cells in an MTT assay. This represents a 4.2-fold enhancement in cytotoxic potency compared to the structurally related Pt(II) complex with 2,2′-bipyridine, [Pt(bpy)Cl₂] (EC₅₀ = 726.5 µM). Notably, the potency of Pt-4a approaches that of the clinical benchmark cisplatin (EC₅₀ = 78.3 µM) in the same cell line [1].

Anticancer drug discovery Platinum-based chemotherapy Imidazole ligands

Pt-4a Complex Demonstrates Cellular Uptake and Nuclear DNA Binding Comparable to Cisplatin in NCI-H460 Cells

Quantitative measurement of ¹⁹⁵Pt revealed that Pt-4a achieves intracellular and DNA-bound platinum concentrations similar to those of cisplatin in NCI-H460 cells. The study reported that the cytotoxic compound Pt-4a "readily diffused into the cells to a similar extent of cisplatin and directly interacted with the nuclear DNA" [1]. While absolute concentration values were not tabulated in the abstract, the qualitative equivalence in uptake and DNA adduct formation was explicitly established under identical experimental conditions.

Cellular pharmacology DNA targeting Platinum drug delivery

Pt-4a Induces p53 and p21ᵂᵃᶠ Expression in NCI-H460 Cells at Levels Similar to Cisplatin

Western blot analysis showed that treatment with Pt-4a resulted in induction of both p53 and p21ᵂᵃᶠ proteins in NCI-H460 cells. The magnitude of this induction was qualitatively comparable to that observed with cisplatin treatment, indicating that Pt-4a engages the same DNA damage response and apoptotic signaling pathways as the clinically established drug [1].

Apoptosis signaling p53 pathway Cancer cell death

Dihydrochloride Salt Form Exhibits 57.3°C Higher Boiling Point than Free Base, Indicating Enhanced Thermal Stability for High-Temperature Synthesis

The boiling point of (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 53332-67-5) is reported as 312.4°C at 760 mmHg , whereas the corresponding free base (CAS 124312-73-8) boils at 255.1°C at 760 mmHg . This 57.3°C increase in boiling point reflects the strong ionic interactions in the crystalline salt lattice, which translate to superior thermal robustness.

Thermal stability Salt selection Process chemistry

Recommended Application Scenarios for (1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride Based on Quantitative Evidence


Development of Next-Generation Platinum(II) Anticancer Agents with Improved Ligand Scaffolds

Researchers focused on replacing the bipyridine ligand in cisplatin analogs to enhance cytotoxicity and alter resistance profiles can directly leverage (1-methyl-1H-imidazol-2-yl)methanamine. The Pt-4a complex formed with this ligand demonstrates a 4.2-fold increase in potency over the [Pt(bpy)Cl₂] benchmark (EC₅₀ 172.7 µM vs. 726.5 µM) while maintaining DNA-binding capability and p53 pathway activation comparable to cisplatin [1]. The dihydrochloride salt provides the water solubility and thermal stability required for aqueous coordination chemistry and high-temperature ligand exchange reactions .

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1-methylimidazole-2-methanamine moiety serves as a versatile N,N-chelating ligand for transition metals. The N-methyl substitution modulates electron density at the imidazole nitrogen, influencing metal-binding affinity and complex geometry. The dihydrochloride salt form simplifies handling and dissolution in polar solvents, enabling reproducible synthesis of coordination complexes with metals such as Pt(II), Pd(II), and Cu(II) [1]. Its proven ability to stabilize Pt(II) complexes that penetrate cells and bind DNA also suggests potential for designing metallodrugs or bioinorganic probes [1].

Synthesis of Bioactive Heterocyclic Scaffolds for Medicinal Chemistry

The primary amine group in (1-methyl-1H-imidazol-2-yl)methanamine is a reactive handle for constructing amides, ureas, Schiff bases, and heterocyclic arrays. The imidazole core is a privileged structure in drug discovery, appearing in antifungal, antibacterial, and anticancer agents. The dihydrochloride salt's enhanced thermal stability (boiling point 312.4°C) supports robust coupling reactions under reflux conditions, while its water solubility facilitates aqueous work-up and purification. The proven biological activity of Pt complexes derived from this ligand [1] further validates the scaffold's relevance in medicinal chemistry programs.

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